molecular formula C17H16N4O B5740408 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one

Cat. No. B5740408
M. Wt: 292.33 g/mol
InChI Key: MNIAMIAMHBVOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one is a heterocyclic compound that is widely used in scientific research for its unique properties. This compound is a spirocyclic derivative of benzo[h][1,2,4]triazolo[3,4-b]quinazoline, which is a class of compounds that has been extensively studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways in the cell.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways in the cell. Additionally, this compound has been shown to exhibit potent biological activity at relatively low concentrations.
However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one. One potential direction is the development of more efficient synthesis methods for this compound, which could facilitate its use in a wider range of scientific applications.
Another potential direction is the investigation of the potential therapeutic applications of this compound. This compound has been shown to exhibit potent anticancer and antibacterial activity, and further research in this area could lead to the development of novel therapeutics for the treatment of various diseases.
Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific applications. Further research in this area could lead to the development of novel therapeutics and the advancement of scientific knowledge.

Synthesis Methods

The synthesis of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one involves the reaction of 2-aminobenzonitrile with 1,3-cyclopentanedione in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of intermediate steps, including the formation of a benzo[h][1,2,4]triazolo[3,4-b]quinazoline intermediate, which undergoes spirocyclization to form the final product.

Scientific Research Applications

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-15-13-14(19-16-20-18-10-21(15)16)12-6-2-1-5-11(12)9-17(13)7-3-4-8-17/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIAMIAMHBVOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5C=NNC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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